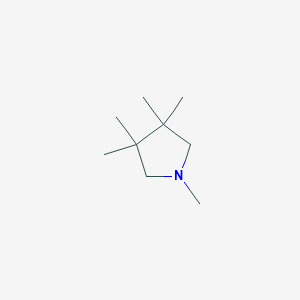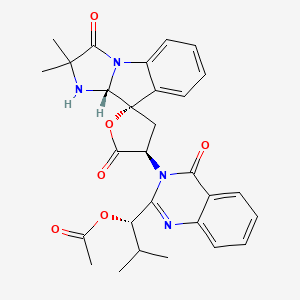![molecular formula C21H42O4 B14597448 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate CAS No. 61167-53-1](/img/structure/B14597448.png)
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate is an organic compound with a complex structure. It contains 67 atoms, including 42 hydrogen atoms, 21 carbon atoms, and 4 oxygen atoms . This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate typically involves the reaction of epichlorohydrin with 2-ethylhexanol, followed by further chemical modifications . The industrial production of this compound often employs epichlorohydrin as a starting material, which undergoes a series of reactions including nucleophilic substitution and etherification .
Chemical Reactions Analysis
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Esterification: This compound can react with carboxylic acids to form esters.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as an emulsifying agent in biological assays.
Medicine: It is used in the formulation of pharmaceuticals due to its biocompatibility.
Industry: It is employed in the production of cosmetics, particularly as an emollient and preservative.
Mechanism of Action
The mechanism of action of 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate involves its interaction with cell membranes, where it affects the interfacial tension, thereby enhancing the activity of other compounds . It is also known to have antimicrobial properties, making it useful in preserving formulations .
Comparison with Similar Compounds
Similar compounds include:
2-Ethylhexyl glycidyl ether: Used as an epoxy reactive diluent and in the production of cosmetics.
3-[(2-Ethylhexyl)oxy]-1,2-propanediol:
Compared to these compounds, 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate is unique due to its specific structure, which imparts distinct chemical and physical properties, making it highly versatile in various applications.
Properties
CAS No. |
61167-53-1 |
|---|---|
Molecular Formula |
C21H42O4 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
[3-(2-ethylhexoxy)-2-hydroxypropyl] 2,2-dimethyloctanoate |
InChI |
InChI=1S/C21H42O4/c1-6-9-11-12-14-21(4,5)20(23)25-17-19(22)16-24-15-18(8-3)13-10-7-2/h18-19,22H,6-17H2,1-5H3 |
InChI Key |
IHTXZTPXGFMHKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)OCC(COCC(CC)CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)

![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)




![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)



![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
